molecular formula C12H10O4S B14689054 Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate CAS No. 33880-30-7

Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate

Cat. No.: B14689054
CAS No.: 33880-30-7
M. Wt: 250.27 g/mol
InChI Key: CBEHTWPOBUJTOO-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an acetyloxy group at the 4-position and a carboxylate ester group at the 6-position of the benzothiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate typically involves the acylation of a benzothiophene derivative. One common method includes the reaction of 4-hydroxy-1-benzothiophene-6-carboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetyloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors in biological systems. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-1-benzothiophene-6-carboxylate
  • Methyl 4-methoxy-1-benzothiophene-6-carboxylate
  • Methyl 4-chloro-1-benzothiophene-6-carboxylate

Uniqueness

Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with other substituents.

Properties

CAS No.

33880-30-7

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

methyl 4-acetyloxy-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C12H10O4S/c1-7(13)16-10-5-8(12(14)15-2)6-11-9(10)3-4-17-11/h3-6H,1-2H3

InChI Key

CBEHTWPOBUJTOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=CSC2=CC(=C1)C(=O)OC

Origin of Product

United States

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